(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate
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Overview
Description
(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: . Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a tert-butyl group, a cyclohexanecarbonyl group, and a pyrrolidin-3-ylcarbamate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidin-3-ylcarbamate: : This can be achieved by reacting pyrrolidin-3-ol with carbamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclohexanecarbonyl Group: : The resulting pyrrolidin-3-ylcarbamate is then reacted with cyclohexanecarbonyl chloride to introduce the cyclohexanecarbonyl group.
Tert-Butylation: : Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of cyclohexanecarboxylic acid derivatives.
Reduction: : Formation of cyclohexanol derivatives.
Substitution: : Formation of substituted pyrrolidin-3-ylcarbamate derivatives.
Scientific Research Applications
(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes.
Comparison with Similar Compounds
(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds such as (S)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate , tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate , and tert-Butyl 1-(phenylacetyl)pyrrolidin-3-ylcarbamate . The key differences lie in the substituents attached to the pyrrolidin-3-ylcarbamate moiety, which can affect the compound's reactivity, biological activity, and applications.
List of Similar Compounds
(S)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate
tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate
tert-Butyl 1-(phenylacetyl)pyrrolidin-3-ylcarbamate
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclohexanecarbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINECTYWKHJNS-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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